molecular formula C8H10N4O B3029234 1-(Pyrimidin-2-yl)piperazin-2-one CAS No. 59637-59-1

1-(Pyrimidin-2-yl)piperazin-2-one

Cat. No. B3029234
CAS RN: 59637-59-1
M. Wt: 178.19
InChI Key: XCXAMWMCBMTBOL-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperazin-2-one, also known as 1-(2-Pyrimidyl)piperazine, is a piperazine-based derivative . It is a metabolite of buspirone .


Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-2-yl)piperazin-2-one has been determined . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Scientific Research Applications

Metabolic Pathways and Drug Development

Research on arylpiperazine derivatives, including compounds related to “1-(Pyrimidin-2-yl)piperazin-2-one,” highlights their significance in the treatment of depression, psychosis, or anxiety due to extensive pre-systemic and systemic metabolism. These derivatives undergo CYP3A4-dependent N-dealkylation forming 1-aryl-piperazines, which have varied effects on serotonin receptors and other neurotransmitter receptors. This understanding aids in developing drugs with specific target site actions, particularly in the brain, and can be crucial in addressing individual variability in drug metabolism and efficacy (Caccia, 2007).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors, used for treating type 2 diabetes mellitus (T2DM), include compounds with piperazine and pyrimidine structures. These inhibitors aim to prevent the degradation of incretin molecules, thus promoting insulin secretion. The research includes various chemical groups such as pyrrolidines, thiazolidines, and notably, piperazines and pyrimidines, highlighting the vast potential of these compounds in medicinal chemistry for T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

DNA Interaction and Radioprotectors

The compound Hoechst 33258 and its analogues, which are related to the structural family of “1-(Pyrimidin-2-yl)piperazin-2-one,” demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. It signifies the potential of pyrimidin-2-yl)piperazin-2-one derivatives in the development of diagnostic tools and therapeutic agents targeting DNA interactions (Issar & Kakkar, 2013).

Therapeutic Applications in Tuberculosis (TB)

Macozinone, a compound undergoing clinical studies for TB treatment, showcases the utility of piperazine-benzothiazinone derivatives in targeting specific enzymes involved in Mycobacterium tuberculosis cell wall synthesis. This research underscores the promising role of “1-(Pyrimidin-2-yl)piperazin-2-one” derivatives in formulating more efficient TB drug regimens, leveraging their action on decaprenylphospohoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).

Mechanism of Action

1-(Pyrimidin-2-yl)piperazin-2-one is known to act as an antagonist of the α2-adrenergic receptor (K i = 7.3–40 nM) and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor (K i = 414 nM; E max = 54%) .

properties

IUPAC Name

1-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8/h1-3,9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXAMWMCBMTBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668082
Record name 1-(Pyrimidin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)piperazin-2-one

CAS RN

59637-59-1
Record name 1-(Pyrimidin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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